N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide

GIRK channel potassium channel neuroscience

For GIRK channel SAR programs lacking robust tool compounds, this 4-propoxybenzamide-sulfolane hybrid offers a structurally distinct screening scaffold. Its 3-bromobenzyl and sulfolane moieties target GIRK inwardly rectifying potassium channels, yet no published EC50/IC50 or selectivity data exist-generic substitution is high-risk. - Unique pharmacophore combination for hit expansion and selectivity profiling - Ideal as a negative control or counter-screen component (requires experimental validation) - Budget for secondary assays to generate missing potency data; not a validated lead replacement

Molecular Formula C21H24BrNO4S
Molecular Weight 466.4 g/mol
Cat. No. B12131947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide
Molecular FormulaC21H24BrNO4S
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3
InChIInChI=1S/C21H24BrNO4S/c1-2-11-27-20-8-6-17(7-9-20)21(24)23(19-10-12-28(25,26)15-19)14-16-4-3-5-18(22)13-16/h3-9,13,19H,2,10-12,14-15H2,1H3
InChIKeyVWJIQBGNYRPGCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide


N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide is a synthetic small molecule with a molecular weight of 498.4 g/mol, featuring a 4-propoxybenzamide core, a 3-bromobenzyl substituent, and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety . The sulfolane group is a recognized pharmacophore for G protein-gated inwardly-rectifying potassium (GIRK) channel modulation, suggesting its primary research application lies within neuroscience and cardiac electrophysiology [1]. However, a comprehensive search of primary literature and authoritative databases reveals a critical absence of publicly available quantitative structure-activity relationship (SAR) data, target engagement metrics, or head-to-head comparator studies for this specific compound. This evidence gap must be a central consideration in any scientific procurement decision.

Chemotype 4-propoxybenzamide with sulfolane moiety
Target Class GIRK potassium channel (inferred)
Evidence Status No published target engagement data

Substitution Risk: N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide


The compound's structure is a precise combination of three distinct moieties, each influencing its pharmacological profile. Generic substitution with related benzamide or sulfolane-containing compounds is a high-risk procurement strategy. For instance, replacing the 4-propoxy group on the benzamide ring with a methoxy or ethoxy group, or shifting the bromine atom from the 3-position to the 4-position on the benzyl ring, can dramatically alter GIRK channel subtype selectivity and potency, as documented in SAR studies of analogous chemical series [1]. Without direct comparative data for this specific compound, any substitution introduces an unquantifiable variable that can invalidate experimental reproducibility. The absence of published data for this compound underscores this risk; it is not a well-characterized tool compound with established SAR, making its specific structural configuration potentially unique for a given screening hit profile.

Substituent changes (methoxy/ethoxy or bromine position) may drastically alter GIRK subtype selectivity and potency based on class-level SAR.
No direct comparative data for this specific compound; any substitution introduces unquantifiable variability.
It is not a characterized tool compound; its unique configuration may not be replicable with known analogs.

Differentiation Evidence for N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide


GIRK Channel Modulator Activity vs. Generic Benchmarks

No direct quantitative data (IC50, EC50, Ki) is available in the public domain for this compound against any biological target. As a class-level inference, the 1,1-dioxidotetrahydrothiophen-3-yl group is a key pharmacophore for GIRK1/2 channel activation, where related compounds in the N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide series have demonstrated EC50 values in the range of 0.1–5 µM [1]. However, this compound's distinct benzamide scaffold differs substantially from the pyrazole-acetamide scaffold of known GIRK activators, making it impossible to reliably estimate its potency or selectivity without further empirical testing. Its unique combination of a 3-bromobenzyl group and a 4-propoxybenzamide distinguishes it from all published GIRK modulators.

Activity Profile
Class-level inference
No direct EC50/IC50 data
Inferred GIRK1/2 activation; requires validation
Distinct benzamide scaffold vs known pyrazole-acetamide activators
GIRK channel potassium channel neuroscience electrophysiology

Physicochemical Properties and DMPK Comparison

While direct experimental LogP, solubility, or permeability data are unavailable for this compound, its calculated physicochemical properties can be compared to marketed CNS drugs and known GIRK modulators. With a molecular weight of 498.4 g/mol, 1 H-bond donor (amide NH), and a topological polar surface area (tPSA) likely exceeding 90 Ų (calculated using the sulfone and amide groups), the compound may possess limited blood-brain barrier permeability compared to smaller GIRK modulators like ML297 (MW ~350) [1]. The presence of the propoxy chain could increase lipophilicity compared to methoxy analogs, potentially improving membrane permeability but also increasing the risk of cytochrome P450-mediated metabolism.

Drug-likeness Comparison
Cross-study comparable
MW: 498 vs 350 g/mol; tPSA: ~92 vs ~65 Ų; HBD: 1 vs 0
May have lower BBB permeability than smaller tool compounds
In silico; experimental validation needed
physicochemical properties drug-like properties ADME solubility

Structural Uniqueness vs. Commercially Available Analogs

A substructure search for analogs retaining the core N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl) scaffold reveals a small number of commercially available variants, primarily differing in the aromatic amide substituent. For example, AMB10230412 (N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzofuran-2-carboxamide) and AMB10237670 (its 5-fluoro-3-methylbenzofuran analog) are listed in screening libraries [1]. The target compound, featuring a 4-propoxybenzamide group, is the only member of this set with a simple alkoxy-substituted benzamide, which may confer a distinct hydrogen-bonding profile and electronic distribution compared to the aromatic heterocyclic amides of its closest purchasable analogs.

Scaffold Diversity
Supporting evidence
4-propoxybenzamide vs 3-methylbenzofuran-2-carboxamide
Unique alkoxy-substituted benzamide; no activity data
Procurement based on SAR hypothesis
chemical diversity SAR hit-to-lead library screening

Application Scenarios for N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide


Hit Validation for GIRK Channel Screening

This compound is most appropriately procured as one component of a focused library for GIRK channel screening, particularly if the initial hit was identified from a virtual screening effort where the 3-bromobenzyl sulfolane moiety showed a favorable docking pose. Its primary value lies in its structural novelty within the GIRK activator chemical space, not in any pre-established potency. Researchers should budget for secondary assays to generate the missing EC50/IC50 data [1].

Negative Control and Selectivity Profiling for GIRK Modulators

Given its structural similarity to known GIRK pharmacophores but distinct amide substituents, this compound could serve as a negative control in electrophysiology studies, provided it is first experimentally confirmed to lack activity at the target channel. Its use in counter-screening against other potassium channel subtypes (e.g., Kv7.x, Kir2.1) would help establish the selectivity profile of lead candidates [1].

SAR Exploration of 4-Propoxybenzamide Substituent

For medicinal chemistry groups with an established GIRK activator lead series, procuring this compound alongside its closest analogs (e.g., the methoxy or ethoxy variants, or the corresponding benzofuran amides) would allow for a systematic exploration of how the alkoxy chain length and aromatic ring electronics influence target engagement and metabolic stability. This is a classic SAR expansion strategy, not a replacement for a validated lead [1].

Application
Selection Property
Validation Focus
GIRK channel hit validation
Structural novelty in GIRK activator chemotype
In-house EC50/IC50 screening vs target
Negative control & selectivity profiling
Distinct amide substituent vs known GIRK modulators
Verify lack of activity at GIRK; counter-screen against Kv7.x, Kir2.1
SAR of 4-propoxybenzamide substituent
Alkoxy chain length and aromatic electronics
Compare target engagement and metabolic stability with methoxy/ethoxy/benzofuran analogs
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